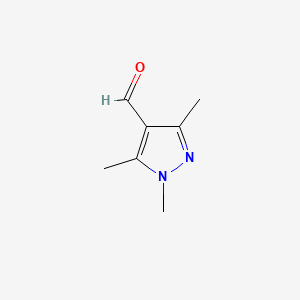

![molecular formula C11H12ClN3OS B1270365 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 335215-60-6](/img/structure/B1270365.png)

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol (5-CPM-4ET) is a synthetic triazole derivative that has been widely studied in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. This compound has been shown to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory activities. It is also known to be a potent inhibitor of several enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

5-[(4-chlorophenoxy)methyl]-4H-1, 2, 4-triazole-3-thiol (CMTT) has been studied for its effectiveness in corrosion inhibition. A 2020 study showed that CMTT offers significant protection against corrosion on 6061 Al alloy in hydrochloric acid. The study utilized various methods such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy. It was observed that higher concentrations and temperatures enhanced the efficiency of the inhibitor, with the highest corrosion resistance recorded at 95.29% with 100 ppm CMTT at 333 K. The study also involved thermodynamic parameters, SEM, and AFM results, confirming the protective nature of CMTT against corrosion (Raviprabha & Bhat, 2020).

Antimicrobial and Molluscicidal Agents

Research from 2010 explored the synthesis of compounds utilizing a moiety similar to CMTT, which showed promising results as anti-inflammatory and molluscicidal agents. The compounds were synthesized through various reactions and were effective in dose-dependent manners, displaying potent anti-inflammatory and molluscicidal activities (El Shehry, Abu‐Hashem, & El-Telbani, 2010).

Rhenium(V) Complexation

A study conducted in 2007 focused on the complexation of a compound structurally related to CMTT with rhenium(V). It established the real potentials of the RSSR/RS redox system at various temperatures, indicating the impact of alkyl radicals in the heterocyclic molecule on the potentials. This research provided insights into the thermodynamics of complexation in relevant chemical systems (Amindzhanov, Kabirov, & Safarmamadov, 2007).

Synthesis of Triazole Derivatives

In 2020, another study investigated the synthesis of biologically significant quinoline incorporated triazole derivatives. These derivatives, which included a moiety similar to CMTT, were synthesized and characterized for their antimicrobial activities, demonstrating significant bioactivities compared to standard drugs (D'Souza, Nayak, D'mello, & Dayananda, 2020).

Alkylation and Aminomethylation

A 2016 study focused on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 1,2,4-triazole-3-thiols, which are structurally related to CMTT. This study provided insights into obtaining new 3-sulfanyl-1,2,4-triazoles, which could be significant in various chemical and biological applications (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).

Propiedades

IUPAC Name |

3-[(4-chlorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSBDYRUSUGXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354246 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

335215-60-6 |

Source

|

| Record name | 5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B1270290.png)

![5-[(2-Naphthyloxy)methyl]-2-furoic acid](/img/structure/B1270304.png)

![2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1270305.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)

![Benzo[b]thiophene-2-carboxaldehyde](/img/structure/B1270333.png)